4-Aminomethylphenylacetic acid
Overview
Description
4-Aminomethylphenylacetic acid is an organic compound with the chemical formula C9H11NO2. It is a white crystalline solid known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenylacetic acid moiety, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Aminomethylphenylacetic acid is the γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound acts as a γ-secretase modulator . It interacts with γ-secretase, altering its activity to preferentially decrease the levels of Ab42, a highly amyloidogenic peptide, and increase the levels of Ab38, a shorter and less neurotoxic peptide .
Biochemical Pathways
The compound affects the amyloidogenic pathway . In this pathway, APP is sequentially cleaved by β- and γ-secretase to produce amyloid β-peptides (Ab). The modulation of γ-secretase by this compound alters the ratio of Ab peptides produced, potentially reducing the amyloidogenicity of the pathway .
Result of Action
The modulation of γ-secretase by this compound results in a significant reduction in brain Ab42 levels . This could potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease, thereby alleviating the disease’s symptoms.
Biochemical Analysis
Biochemical Properties
4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator . γ-Secretase is an enzyme that plays a crucial role in the processing of several proteins integral to cellular function. The interaction of this compound with this enzyme suggests that it may influence the activity of γ-secretase and thereby impact various biochemical reactions .
Cellular Effects
The modulation of γ-secretase by this compound can have significant effects on cellular processes. γ-Secretase is involved in the processing of amyloid precursor protein, a process that is implicated in Alzheimer’s disease . Therefore, the influence of this compound on γ-secretase activity could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase. It acts as a modulator, potentially altering the activity of the enzyme . This could lead to changes in the processing of amyloid precursor protein and other proteins, thereby influencing gene expression and other molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins with the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed to produce 4-nitrophenylacetic acid. Finally, the reduction of 4-nitrophenylacetic acid using a reducing agent such as iron powder in the presence of acetic acid yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide in a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Aminomethylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: It is a precursor for the synthesis of drugs used in treating rheumatoid arthritis and other inflammatory conditions.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminobenzoic acid
- 4-Aminomethylbenzoic acid
- 4-Aminophenethyl alcohol
Comparison: 4-Aminomethylphenylacetic acid is unique due to its specific structure, which includes an amino group attached to a phenylacetic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 4-Aminophenylacetic acid lacks the methylene group present in this compound, resulting in different reactivity and applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363789 | |
Record name | 4-Aminomethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-05-1 | |
Record name | 4-Aminomethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?
A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []
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